1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one
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Description
1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 1-(1-Benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-((1-methyl-1H-tetrazol-5-yl)thio)ethan-1-one , with CAS number 796093-87-3 , is a novel chemical entity that has garnered interest for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C17H19N5OS
- Molecular Weight : 341.43 g/mol
- CAS Number : 796093-87-3
Structural Features
The compound features a pyrrole ring substituted with a benzyl group and a tetrazole moiety, which are known to influence its biological interactions. The presence of sulfur in the thioether linkage may also contribute to its reactivity and biological profile.
Anticonvulsant Activity
Research indicates that derivatives of pyrrole compounds exhibit anticonvulsant properties. For instance, similar structures have been tested for their ability to mitigate seizures in various animal models. The structure–activity relationship (SAR) suggests that modifications to the pyrrole ring can enhance anticonvulsant efficacy .
Antitumor Activity
The compound's potential as an antitumor agent has been explored through various in vitro studies. The incorporation of the tetrazole ring is believed to play a crucial role in cytotoxicity against cancer cell lines. Compounds with similar structural frameworks have demonstrated significant activity against human glioblastoma and melanoma cells, with IC50 values indicating effective inhibition of cell proliferation .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by activating intrinsic pathways.
- Modulation of Neurotransmitter Systems : Some derivatives are known to interact with GABA receptors, enhancing inhibitory neurotransmission, which is crucial for anticonvulsant effects .
Case Studies
Properties
Molecular Formula |
C17H19N5OS |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
1-(1-benzyl-2,5-dimethylpyrrol-3-yl)-2-(1-methyltetrazol-5-yl)sulfanylethanone |
InChI |
InChI=1S/C17H19N5OS/c1-12-9-15(16(23)11-24-17-18-19-20-21(17)3)13(2)22(12)10-14-7-5-4-6-8-14/h4-9H,10-11H2,1-3H3 |
InChI Key |
AHPQZCDAMIJFNI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1CC2=CC=CC=C2)C)C(=O)CSC3=NN=NN3C |
Origin of Product |
United States |
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